molecular formula C5H4Cl2N2 B1314570 4,5-Dichloro-6-methylpyrimidine CAS No. 83942-10-3

4,5-Dichloro-6-methylpyrimidine

Cat. No. B1314570
CAS RN: 83942-10-3
M. Wt: 163 g/mol
InChI Key: SIUNBOQRQYAIJI-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 . It is typically stored under inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4,5-Dichloro-6-methylpyrimidine can be achieved through various methods. One such method involves a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by an aldol condensation . Another method involves the use of phosphorous oxychloride (POCl3) in a solvent-free procedure that involves heating in a sealed reactor at high temperatures .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-6-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and one methyl group .


Chemical Reactions Analysis

4,5-Dichloro-6-methylpyrimidine can undergo various chemical reactions. For instance, it can participate in double cross-coupling reactions with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .

It is typically stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Process Research

4,5-Dichloro-6-methylpyrimidine is an essential intermediate for synthetic anticancer drugs, highlighting its importance in medicinal chemistry. A study by Guo Lei-ming (2012) on the synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, for anticancer drug dasatinib development, underscores the crucial role of such compounds in pharmaceutical synthesis. The research detailed the optimal conditions for synthesis and chlorination processes, demonstrating the compound's utility in drug development and manufacturing processes (Guo Lei-ming, 2012).

Thermochemical Studies

A thermochemical study by Szterner et al. (2016) included compounds like 4,5-dichloro-6-methylpyrimidine to determine their formation enthalpies in the gas phase. This research provides valuable data for understanding the compound's stability and reactivity, crucial for developing new pharmaceuticals and materials (Szterner et al., 2016).

Development of New Thiazolo[4,5-d]pyrimidine Derivatives

Research by Bakavoli et al. (2006) illustrates the use of 4,5-dichloro-6-methylpyrimidine for developing new thiazolo[4,5-d]pyrimidine derivatives. These derivatives have potential applications in various therapeutic areas, demonstrating the compound's versatility in creating novel chemical entities (Bakavoli et al., 2006).

Precursor in Pharmaceutical and Explosive Industries

The study by Patil et al. (2008) explored 4,6-dihydroxy-2-methylpyrimidine's utility, closely related to 4,5-dichloro-6-methylpyrimidine, as a precursor in pharmaceuticals and explosives. This research underscores the compound's broad applicability in different industrial sectors, including the production of high explosives and medicinal products (Patil et al., 2008).

Safety And Hazards

The safety data sheet for 4,5-Dichloro-6-methylpyrimidine indicates that it is a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 .

Future Directions

Future research could focus on improving the synthesis methods for 4,5-Dichloro-6-methylpyrimidine. For instance, a recent study reported a protocol for large-scale chlorination of hydroxypyrimidines using equimolar or less POCl3 with heating in a sealed reactor under solvent-free or low solvent conditions . This method is environmentally friendly and suitable for large-scale preparations .

properties

IUPAC Name

4,5-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNBOQRQYAIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472764
Record name 4,5-DICHLORO-6-METHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-methylpyrimidine

CAS RN

83942-10-3
Record name 4,5-DICHLORO-6-METHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml of POCl3 was added dropwise to a solution of 14.5 g (0.1 mol) of 4-hydroxyl-5-chloro-6-methylpyrimidine in 50 mL of toluene, the mixture was refluxed for 5-7 h after addition. After the reaction was over by Thin-Layer Chromatography monitoring, the reaction mixture was concentrated under reduced pressure to remove toluene and extra POCl3, and then poured into ice water. The water phase was extracted with ethyl acetate (3×50 ml), the organic phases were emerged, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified through silica column to give 14.43 g as yellow liquid with yield of 88.5%.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Szterner, LMPF Amaral, VMF Morais… - The Journal of Chemical …, 2016 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation in the condensed phase, Δ f H m o , of 2,4-dichloro-5-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-2-…
Number of citations: 7 www.sciencedirect.com
H YAMANAKA, T SAKAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
The site-selectivity in the modified Reissert-Henze reaction of 5-substituted, and 4, 5-disubstituted pyrimidine 1-oxides with trimethylsilyl cyanide was examined. The reaction of 5-…
Number of citations: 18 www.jstage.jst.go.jp
A Guan, C Liu, W Chen, F Yang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
The pyrimidinamine diflumetorim is an ideal template for the discovery of agrochemical lead compounds due to its unique mode of action, novel chemical structure, and lack of reported …
Number of citations: 55 pubs.acs.org
P Reigan - 2004 - search.proquest.com
Thymidine phosphorylase (TP, EC 2.4. 2.4) catalyses the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is dephosphorylated to 2-deoxy-D…
Number of citations: 0 search.proquest.com
DR Waring - The Chemistry and Application of Dyes, 1990 - Springer
Although the term “cellulosic fibers” is frequently used, the type is massively dominated by cotton. Other fibers which have been embodied as cellulosic are viscose rayon, linen, …
Number of citations: 14 link.springer.com
朱正华, 程铸生, 段彩明, 俞荣根… - … 理工大学学报(自然科学版), 1986 - cnjournals.com
: 以硫脲为原料, 经甲基化(产率为96%, 文献值为84%) 成环缩合(产率为97.4%, 文献值为89.7%). 氯化氯代(产率为70.7%), 氧化(产率为80.7%) 得到活性基团: 2-甲砜基-4, 5-二氯-6-甲基嘧啶. …
Number of citations: 3 cnjournals.com

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